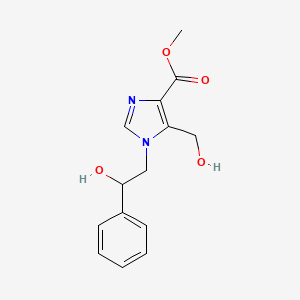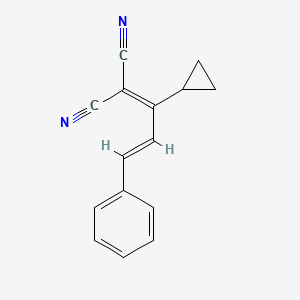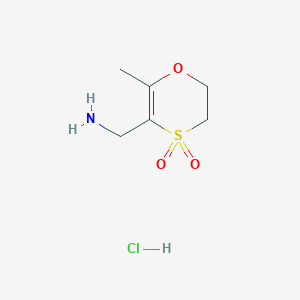![molecular formula C16H19NO3 B2503799 Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1935363-59-9](/img/structure/B2503799.png)
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an oxo group, and an azaspiro nonane core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
Uniqueness
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both an oxo group and a benzyl group. This combination of features gives it distinct chemical properties and potential biological activities compared to similar compounds .
Propriétés
IUPAC Name |
benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-7-10-17(16(11-14)8-4-9-16)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIBELPDMPXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935363-59-9 |
Source


|
| Record name | benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)
![METHYL 3-({4'-CARBAMOYL-[1,4'-BIPIPERIDIN]-1'-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2503717.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)
![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
![1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one](/img/structure/B2503730.png)
![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2503731.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2503736.png)


